molecular formula C10H23N2O3P B14358790 1-(Diethoxyphosphorylmethyl)-4-methylpiperazine

1-(Diethoxyphosphorylmethyl)-4-methylpiperazine

Cat. No.: B14358790
M. Wt: 250.28 g/mol
InChI Key: AVPYBHBHOVQKMD-UHFFFAOYSA-N
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Description

1-(Diethoxyphosphorylmethyl)-4-methylpiperazine is an organophosphorus compound characterized by the presence of a diethoxyphosphoryl group attached to a methylpiperazine ring. This compound is part of a broader class of phosphoramidates, which are known for their stability and diverse applications in various fields, including chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Diethoxyphosphorylmethyl)-4-methylpiperazine typically involves the reaction of diethyl phosphite with 4-methylpiperazine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the diethoxyphosphoryl group .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

1-(Diethoxyphosphorylmethyl)-4-methylpiperazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include phosphonic acids, phosphines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(Diethoxyphosphorylmethyl)-4-methylpiperazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Diethoxyphosphorylmethyl)-4-methylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The diethoxyphosphoryl group can form stable complexes with metal ions or active sites of enzymes, thereby inhibiting their activity. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Diethoxyphosphorylmethyl)-4-methylpiperazine is unique due to its specific structure, which combines a piperazine ring with a diethoxyphosphoryl group. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C10H23N2O3P

Molecular Weight

250.28 g/mol

IUPAC Name

1-(diethoxyphosphorylmethyl)-4-methylpiperazine

InChI

InChI=1S/C10H23N2O3P/c1-4-14-16(13,15-5-2)10-12-8-6-11(3)7-9-12/h4-10H2,1-3H3

InChI Key

AVPYBHBHOVQKMD-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(CN1CCN(CC1)C)OCC

Origin of Product

United States

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